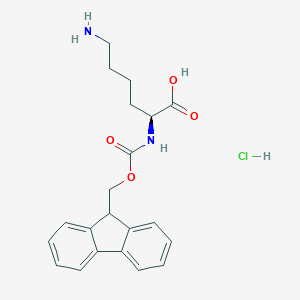

Fmoc-Lys-OH.HCl

Descripción general

Descripción

Fmoc-Lys-OH.HCl, also known as Nα-Fmoc-L-lysine hydrochloride, is a derivative of lysine, an essential amino acid. The compound is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group for the amino functionality, allowing for the sequential addition of amino acids to form peptides .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Overview:

Fmoc-Lys-OH.HCl is predominantly used in solid-phase peptide synthesis (SPPS). The Fmoc group facilitates the stepwise addition of amino acids to form peptides while protecting the amino group of lysine.

Case Study:

A study demonstrated its application in synthesizing d-fructose-derived Heyns peptides. The incorporation of Fmoc-Lys allowed for the successful synthesis of a peptide identified in human serum albumin, showcasing its utility in complex peptide assembly .

Drug Development

Overview:

In pharmaceutical research, this compound is integral to developing peptide-based therapeutics. The lysine side chain can be modified to introduce various functionalities, enhancing drug efficacy and specificity.

Case Study:

Research on peptide drug conjugates has highlighted the role of Fmoc-Lys in creating targeted therapies. Modifications to the lysine side chain have been shown to improve binding affinity and therapeutic outcomes in preclinical models .

Bioconjugation

Overview:

this compound is utilized in bioconjugation techniques, linking peptides to other biomolecules such as antibodies or enzymes. This application is crucial for developing targeted drug delivery systems.

Case Study:

A notable application involved using Fmoc-Lys to create antibody-drug conjugates (ADCs). The compound facilitated the attachment of cytotoxic drugs to antibodies, improving the selectivity and effectiveness of cancer treatments .

Protein Engineering

Overview:

In protein engineering, this compound aids in modifying proteins to enhance their stability, activity, or specificity. This modification is essential for developing therapeutic proteins with improved properties.

Case Study:

Research has shown that incorporating Fmoc-Lys into protein constructs can significantly enhance their thermal stability and enzymatic activity, making them more suitable for therapeutic applications .

Research in Molecular Biology

Overview:

this compound plays a vital role in molecular biology research by facilitating the study of protein interactions and functions through labeling techniques.

Case Study:

A study utilized Fmoc-Lys for attaching fluorescent tags to proteins, allowing researchers to visualize protein interactions in live cells using fluorescence microscopy. This application has advanced our understanding of cellular processes and protein dynamics .

Data Table: Summary of Applications

Mecanismo De Acción

- Fmoc-Lys-OH.HCl is commonly used as a protecting group in organic synthesis, particularly in solid-phase peptide synthesis (SPPS) .

- Fmoc protection occurs by reacting the amine group of lysine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or other Fmoc derivatives .

- The Fmoc group is base-labile, meaning it can be removed by treatment with piperidine, which forms a stable adduct with the byproduct, preventing it from reacting with the substrate .

Target of Action

Mode of Action

Análisis Bioquímico

Biochemical Properties

Fmoc-Lys-OH.HCl plays a crucial role in biochemical reactions. It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This compound is involved in the formation of peptide bonds when reacting with other molecules and can also participate in reactions with functional groups, such as carboxyl groups, leading to the creation of esters .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are largely dependent on the specific biochemical reactions it participates in. As a lysine derivative, it can influence cell function by participating in the synthesis of proteins, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its capacity to react with other molecules. It engages in the formation of peptide bonds when reacting with other molecules and can also participate in reactions with functional groups, such as carboxyl groups, leading to the creation of esters . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, but it should be stored at 2-8°C to maintain its integrity . Over time, the compound may undergo degradation, which could potentially influence its long-term effects on cellular function.

Metabolic Pathways

This compound is involved in the metabolic pathways related to protein synthesis, given its role as a derivative of the amino acid lysine . It can interact with enzymes involved in these pathways, potentially affecting metabolic flux or metabolite levels.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys-OH.HCl typically involves the protection of the lysine amino group with the Fmoc group. The process begins with the reaction of lysine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium bicarbonate or pyridine. This reaction forms the Fmoc-protected lysine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that facilitate the sequential addition of amino acids. The Fmoc group is removed using a base such as piperidine, allowing for the addition of the next amino acid in the sequence .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-Lys-OH.HCl primarily undergoes deprotection reactions, where the Fmoc group is removed to expose the amino group for further peptide coupling. This deprotection is typically achieved using bases such as piperidine or dipropylamine .

Common Reagents and Conditions

Deprotection: Piperidine or dipropylamine in dimethylformamide (DMF) at room temperature.

Major Products Formed

The primary product formed from the deprotection reaction is the free amino group of lysine, which can then participate in further peptide bond formation. The major byproduct is dibenzofulvene, which is formed during the removal of the Fmoc group .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-Lys(Me)₂-OH.HCl: A derivative of lysine with dimethyl groups on the amino functionality, used for introducing methylated lysine residues in peptides.

Fmoc-Lys(Boc)-OH: A derivative with a tert-butyloxycarbonyl (Boc) group, used for protecting the side chain amino group of lysine.

Fmoc-Lys(Fmoc)-OH: A derivative with two Fmoc groups, used for synthesizing peptides with multiple lysine residues.

Uniqueness

Fmoc-Lys-OH.HCl is unique in its ability to protect the amino group of lysine while allowing for easy deprotection under mild conditions. This makes it highly suitable for solid-phase peptide synthesis, where the sequential addition of amino acids is required .

Actividad Biológica

Fmoc-Lys-OH.HCl (Nα-Fmoc-L-lysine hydrochloride) is a derivative of lysine that plays a significant role in peptide synthesis and has various biological activities. This article provides a detailed examination of its properties, applications, and relevant research findings.

- Molecular Formula : C₁₈H₁₉ClN₂O₄

- Molecular Weight : 394.424 g/mol

- Melting Point : 78 °C (decomposes)

- Solubility : Soluble in water and organic solvents, making it versatile for various applications in biochemical research.

Biological Significance

This compound is primarily utilized in the field of peptide synthesis due to its ability to introduce lysine residues into peptides. Lysine is an essential amino acid that contributes to various biological functions, including protein synthesis, enzyme activity, and cellular signaling.

Peptide Synthesis

- Fmoc Protection : The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the amino group of lysine during peptide synthesis. This allows for selective coupling reactions without interfering with other functional groups.

- Solid-Phase Peptide Synthesis (SPPS) : this compound is commonly used in SPPS, a method that facilitates the stepwise assembly of peptides on a solid support, enhancing yield and purity.

Case Studies

- Study on Antimicrobial Peptides :

- Cancer Research :

- Enzyme Inhibition :

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

(2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4.ClH/c22-12-6-5-11-19(20(24)25)23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25);1H/t19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMZFAIUUXYFGY-FYZYNONXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474495 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-lysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139262-23-0 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-lysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-6-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.